molecular formula C19H15NS B1617518 10-Benzyl-10H-phenothiazine CAS No. 58478-75-4

10-Benzyl-10H-phenothiazine

Cat. No.: B1617518
CAS No.: 58478-75-4
M. Wt: 289.4 g/mol
InChI Key: HZZYXQYXUHBZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Benzyl-10H-phenothiazine (CAS 58478-75-4) is an organic compound with the molecular formula C19H15NS and a molecular weight of 289.39 g/mol . It is built around the phenothiazine core , a tricyclic structure renowned for its diverse applications across scientific disciplines . As a derivative, it is of significant interest in fundamental research for the development of novel functional materials and biologically active molecules. In the field of materials science , phenothiazine derivatives are extensively investigated as key components in donor-acceptor (D-π-A) systems . These systems are crucial for facilitating electron transfer and are widely applied in the development of advanced technologies, including dye-sensitized solar cells (DSSC) , organic photovoltaics, and as electrocatalysts in enzymatic biosensors and biofuel cells . The structural motif is also valued in the synthesis of conductive polymers and various electroluminescent materials . From a medicinal and biological chemistry perspective, the phenothiazine scaffold is a prototypical pharmaceutical lead structure . While this compound itself may be an intermediate, phenothiazine derivatives have demonstrated a wide spectrum of bioactive properties, serving as potent candidates for antipsychotic, anti-infective, antioxidant, and anticancer agents . They have also been studied as inhibitors for specific enzymes, such as cholinesterase and butyrylcholinesterase . Researchers utilize this compound as a versatile building block for synthesizing more complex molecules and for exploring new applications in electrochemistry and photophysics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-benzylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NS/c1-2-8-15(9-3-1)14-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZYXQYXUHBZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207169
Record name 10-Benzyl-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58478-75-4
Record name 10-(Phenylmethyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58478-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Benzyl-10H-phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058478754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Benzyl-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-benzyl-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 10 Benzyl 10h Phenothiazine and Its Analogues

Direct N-Alkylation Strategies for Phenothiazine (B1677639) Derivatives

The most straightforward method for synthesizing 10-Benzyl-10H-phenothiazine is the direct alkylation of the nitrogen atom of the phenothiazine core. This approach involves the reaction of phenothiazine with a suitable benzylating agent.

Optimization of Reaction Conditions for Benzylation at the Nitrogen Atom

The direct benzylation of phenothiazine is a well-established yet nuanced process. Traditional methods often require the use of a strong base and can result in moderate yields. thieme-connect.com The reaction of phenothiazine with benzyl (B1604629) halides is a common approach. thieme-connect.comrsc.org Optimization of reaction conditions is crucial for achieving high yields and purity.

One optimized procedure involves dissolving phenothiazine in a solvent like dimethylformamide (DMF) and adding sodium hydride to form the phenothiazinate anion. Subsequent dropwise addition of benzyl bromide under a nitrogen atmosphere leads to the formation of this compound. rsc.org This method, when carried out on a 5 mmol scale, has been reported to yield the product in 83% after purification. rsc.org

Another approach utilizes n-propylphosphonic acid anhydride (B1165640) (T3P®) to activate benzyl alcohols for the N-benzylation of phenothiazine. thieme-connect.com This method involves reacting equimolar quantities of phenothiazine and benzyl alcohol with a slight excess of T3P®. The reaction proceeds under relatively mild conditions and offers an alternative to the use of benzyl halides. thieme-connect.com The optimization of this reaction has been systematically studied, exploring different solvents and bases to maximize the yield of this compound. thieme-connect.com

ReagentsSolventBaseTemperatureYield of this compound
Phenothiazine, Benzyl alcohol, T3P®Dichloromethane (B109758)TriethylamineReflux75%
Phenothiazine, Benzyl alcohol, T3P®Ethyl acetate (B1210297)TriethylamineReflux85%
Phenothiazine, Benzyl alcohol, T3P®AcetonitrileTriethylamineReflux82%
Phenothiazine, Benzyl bromide, Sodium hydrideDMF-Room Temp.83%

This table presents a selection of optimized reaction conditions for the synthesis of this compound.

It is important to note that the nucleophilicity of the 3- and 7-positions of the phenothiazine ring can lead to competing C-alkylation, especially with strongly electron-donating benzyl alcohols. thieme-connect.com For instance, the reaction with 4-methoxybenzyl alcohol can yield 3-(4-methoxybenzyl)-10H-phenothiazine as a byproduct. thieme-connect.com

Exploration of Catalytic and Non-Catalytic Approaches in this compound Synthesis

Both catalytic and non-catalytic methods are employed for the synthesis of this compound. Non-catalytic methods typically involve the use of a stoichiometric amount of a strong base, such as sodium amide or sodium hydride, to deprotonate the phenothiazine nitrogen, followed by reaction with a benzyl halide. rsc.orgunishivaji.ac.in While effective, these methods can sometimes lead to side reactions. thieme-connect.com

Phase-transfer catalysis (PTC) has emerged as a powerful catalytic method for the N-alkylation of phenothiazine. huji.ac.ilbenthamdirect.comlew.ro This technique utilizes a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBAC), to facilitate the transfer of the phenothiazinate anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. huji.ac.ilbenthamdirect.com PTC methods offer the advantage of milder reaction conditions and can influence the selectivity of the reaction. benthamdirect.comresearchgate.net For instance, in the microwave-assisted benzylation of phenothiazine, the presence of TEBAC significantly promotes N-alkylation over C-alkylation. benthamdirect.comresearchgate.net

MethodCatalyst/ReagentKey Features
Non-CatalyticSodium Amide, Sodium HydrideStoichiometric base required, can have moderate yields. thieme-connect.comunishivaji.ac.in
Phase-Transfer Catalysis (PTC)Triethylbenzylammonium Chloride (TEBAC)Mild conditions, promotes N-alkylation. huji.ac.ilbenthamdirect.com
Microwave-Assisted PTCTEBAC, K2CO3Influences N- vs. C-alkylation selectivity. benthamdirect.comresearchgate.net

This table summarizes catalytic and non-catalytic approaches for the synthesis of this compound.

Multistep Synthesis Approaches Involving Phenothiazine Ring Formation

In addition to direct alkylation, multistep syntheses that construct the phenothiazine ring itself offer a versatile route to N-substituted derivatives, including this compound.

Application of Smiles Rearrangement in N-Substituted Phenothiazine Synthesis

The Smiles rearrangement is a key intramolecular nucleophilic aromatic substitution reaction used in the synthesis of phenothiazines. researchgate.nettandfonline.comd-nb.info This rearrangement typically involves the conversion of a diaryl sulfide (B99878) to a diphenylamine (B1679370), which then cyclizes to form the phenothiazine ring. nih.gov The reaction can proceed under basic, acidic, or neutral conditions. nih.govnih.gov

For example, the synthesis of 3-bromo-1-methylphenothiazines has been achieved through the Smiles rearrangement of 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfides in an alcoholic potassium hydroxide (B78521) solution. d-nb.info Similarly, substituted 3-methyl-1-nitrophenothiazines are synthesized via the Smiles rearrangement of formyl derivatives of diaryl sulfides. tandfonline.com The formation of the phenothiazine ring can occur in situ when halonitrobenzenes with a nitro group at both ortho positions to the halogen react with 2-aminobenzenethiols. researchgate.net

Cross-Coupling Reactions for Phenothiazine Nucleus Construction

Modern cross-coupling reactions provide powerful tools for the construction of the phenothiazine nucleus. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples.

The Buchwald-Hartwig amination has been successfully employed for the synthesis of a variety of phenothiazine derivatives. oup.comoup.comresearchgate.netacs.orgacs.org This palladium-catalyzed reaction can be used to form the C-N bond necessary for the phenothiazine ring system. For instance, a facile method for synthesizing diverse phenothiazines involves the direct thioamination of aryne intermediates with S-(o-bromoaryl)-S-methylsulfilimines, followed by an intramolecular Buchwald-Hartwig amination. oup.comoup.com This approach allows for the synthesis of a wide variety of multisubstituted phenothiazines. oup.com The reaction conditions for the intramolecular amination of the precursor diaryl sulfides have been optimized, with RuPhos Pd G1 and the RuPhos ligand proving effective. oup.com

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds and has been used for the synthesis of N-arylphenothiazines. diva-portal.orgbyjus.com For example, 10-(4-bromophenyl)-10H-phenothiazine can be synthesized via the Ullmann coupling of 10H-phenothiazine with 1-bromo-4-iodobenzene (B50087) using a copper catalyst. While effective, traditional Ullmann reactions often require high temperatures. diva-portal.org

More recently, iron-catalyzed domino C-S/C-N cross-coupling reactions have been developed as an environmentally benign and efficient method for phenothiazine synthesis, addressing some of the limitations of palladium and copper-catalyzed methods. acs.orgresearchgate.net

Cross-Coupling ReactionCatalyst SystemKey Features
Buchwald-Hartwig AminationPalladium/Phosphine Ligands (e.g., RuPhos)Versatile for diverse phenothiazine synthesis. oup.comoup.com
Ullmann CondensationCopperClassical method for N-arylphenothiazine synthesis. diva-portal.org
Iron-Catalyzed C-S/C-N CouplingIron CatalystsEnvironmentally benign, addresses limitations of Pd/Cu catalysts. acs.orgresearchgate.net

This table compares different cross-coupling reactions used in the construction of the phenothiazine nucleus.

Utility of Mannich Reactions in Derivatization of Phenothiazine Structures

The Mannich reaction is a three-component condensation that provides a route to aminoalkylated compounds. nih.gov In the context of phenothiazine chemistry, the Mannich reaction is a valuable tool for introducing aminoalkyl side chains, which are often associated with biological activity. researchgate.net

While not a direct method for synthesizing the this compound core, the Mannich reaction is used to derivatize the phenothiazine structure. For example, new phenothiazine-incorporated N-Mannich bases have been synthesized by reacting 10-methyl-10H-phenothiazine-3-sulfonamide with formaldehyde (B43269) and various secondary amines. researchgate.net This highlights the utility of the Mannich reaction in modifying the phenothiazine scaffold to create a diverse library of compounds for further investigation. nih.govresearchgate.net

Preparation of Oxidized this compound Analogues

The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidized derivatives often exhibit different physicochemical and biological properties compared to the parent phenothiazine. The synthetic approaches to these analogues typically involve the direct oxidation of the this compound core using various oxidizing agents.

Synthesis of this compound S-Oxides

The selective oxidation of this compound to its corresponding S-oxide (this compound 5-oxide) requires controlled reaction conditions to prevent over-oxidation to the S,S-dioxide. Various oxidizing agents have been employed for the synthesis of phenothiazine S-oxides. researchgate.netchemrxiv.org

One common method involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The reaction is typically carried out in a suitable solvent like dichloromethane at controlled temperatures. Another widely used reagent is hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, although conditions must be carefully managed to favor the mono-oxidation product. chemrxiv.org Electrochemical methods have also been developed as a green alternative for the synthesis of phenothiazine S-oxides, allowing for precise control over the oxidation state by modulating the applied current. chemrxiv.orgchemrxiv.org A literature method for the preparation of this compound 5-oxide involves the direct oxidation of N-benzylphenothiazine. nih.govpsu.edu The oxidation of phenothiazine itself to the S-oxide can also occur simply in a tetrahydrofuran (B95107) (THF) solution exposed to air. nih.gov

The table below summarizes a general synthetic approach for the oxidation of N-substituted phenothiazines to their S-oxides.

ReactantOxidizing AgentSolventGeneral ConditionsProductReference
This compoundm-Chloroperoxybenzoic acid (m-CPBA)DichloromethaneReaction at low temperature (e.g., ice bath), followed by stirring at room temperature.This compound 5-oxide researchgate.net
Phenothiazine DerivativesHydrogen Peroxide / Acetic AcidAcetic AcidControlled temperature and reaction time to favor mono-oxidation.Phenothiazine S-Oxides chemrxiv.org
PhenothiazineOxygen (Air)Tetrahydrofuran (THF)Stirring in solution exposed to air.10H-Phenothiazine 5-oxide nih.gov

Synthetic Routes to this compound S,S-Dioxides

Further oxidation of the sulfur atom in this compound or its S-oxide yields the corresponding S,S-dioxide, also known as a sulfone. These compounds are typically synthesized by employing stronger oxidizing agents or more forcing reaction conditions compared to those used for S-oxide preparation. iomcworld.com

A prevalent method for synthesizing phenothiazine S,S-dioxides is the oxidation of the parent phenothiazine with an excess of hydrogen peroxide in glacial acetic acid. chesci.comresearchgate.netniscpr.res.in The mixture is often heated to ensure the complete oxidation of the sulfide or sulfoxide (B87167) to the sulfone. chesci.comniscpr.res.in For example, substituted 10H-phenothiazines are refluxed with 30% hydrogen peroxide in glacial acetic acid for several hours to yield the desired 10H-phenothiazine-5,5-dioxides. chesci.comniscpr.res.in

Alternatively, m-chloroperoxybenzoic acid (m-CPBA) can be used, typically in a higher molar ratio compared to the synthesis of the S-oxide. A procedure for a related compound, 3,7-di(1H-indol)-10-phenyl-10H-phenothiazine, involves reacting it with an excess of m-CPBA in dichloromethane, initially at low temperature and then under reflux, to obtain the S,S-dioxide in good yield. google.com

The table below outlines common synthetic conditions for the preparation of phenothiazine S,S-dioxides.

ReactantOxidizing AgentSolventGeneral ConditionsProductReference
Substituted 10H-phenothiazine30% Hydrogen PeroxideGlacial Acetic AcidRefluxing for several hours.Substituted 10H-phenothiazine-5,5-dioxide chesci.comniscpr.res.in
Substituted 10-Phenyl-10H-phenothiazinem-Chloroperoxybenzoic acid (m-CPBA)DichloromethaneIce bath followed by reflux overnight.Substituted 10-Phenyl-10H-phenothiazine-5,5-dioxide google.com

Purification and Isolation Techniques in the Context of this compound Synthesis

The purification and isolation of this compound and its oxidized analogues are critical steps to obtain materials of high purity for subsequent characterization and application. The choice of technique depends on the physical properties of the target compound and the nature of the impurities present.

Column Chromatography is one of the most extensively used methods for the purification of phenothiazine derivatives. google.comrsc.org Silica gel is the standard stationary phase. google.com The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane (B81311), and a more polar solvent like ethyl acetate. google.comrsc.org The ratio of these solvents is adjusted to achieve optimal separation of the desired product from starting materials, by-products, and other impurities. For instance, the purification of this compound has been achieved using column chromatography with a hexane and ethyl acetate mixture (98:2). rsc.org In another example, mixtures of cyclohexane and ethyl acetate were used to purify other phenothiazine derivatives. google.com

Crystallization is another key technique, particularly for obtaining highly pure solid compounds and for growing single crystals suitable for X-ray diffraction analysis. nih.govpsu.edu The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. Single crystals of this compound 5-oxide have been obtained by the slow evaporation of an ethanol (B145695) solution. nih.govpsu.edu Similarly, other phenothiazine S,S-dioxides have been purified by crystallization from ethanol. chesci.com

Thin-Layer Chromatography (TLC) is an indispensable tool used alongside these purification methods. researchgate.net It is primarily used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. rsc.org TLC is also crucial for identifying the appropriate solvent system for column chromatography and for assessing the purity of the fractions collected from the column. researchgate.net

For more complex mixtures or analytical purposes, Liquid Chromatography (LC) methods, including High-Performance Liquid Chromatography (HPLC), are employed. nih.govoup.com These techniques offer higher resolution and are suitable for the separation of closely related phenothiazine derivatives. nih.gov For example, a beta-cyclodextrin (B164692) bonded phase column has been successfully used for the separation of 16 different phenothiazine derivatives. nih.gov

Finally, after synthesis, a common work-up procedure involves washing the reaction mixture with water or brine, followed by extraction of the product into an organic solvent like dichloromethane or diethyl ether. google.comrsc.org The organic phase is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate before the solvent is removed under reduced pressure to yield the crude product, which is then subjected to one of the purification methods described above. google.comrsc.org

Advanced Structural Characterization and Crystallographic Analysis

Spectroscopic Probing of 10-Benzyl-10H-phenothiazine Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR confirms the presence and connectivity of the phenothiazine (B1677639) core, the benzyl (B1604629) substituent, and their relative arrangement.

Detailed ¹H NMR analysis in a deuterated chloroform (B151607) (CDCl₃) solvent reveals distinct signals for each proton group. rsc.org The protons of the benzyl group's methylene (B1212753) bridge (CH₂) typically appear as a singlet around 5.09 ppm. rsc.org The aromatic protons of the benzyl ring and the phenothiazine core resonate in the downfield region, generally between 6.65 and 7.32 ppm. rsc.org The specific multiplicity and coupling constants (J-values) of these aromatic signals allow for the precise assignment of protons on both the phenothiazine and benzyl rings. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum shows characteristic signals for the methylene bridge carbon, as well as for the aromatic carbons of both the phenothiazine and benzyl ring systems. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom/Group ¹H NMR (ppm) ¹³C NMR (ppm)
Methylene (N-CH₂)5.09 (s)53.58
Phenothiazine Aromatic-H6.65 (d), 6.81-6.89 (m), 6.97 (td), 7.09 (dd)115.12, 122.37, 122.60, 126.76, 127.22
Benzyl Aromatic-H7.22-7.28 (m), 7.32 (d)127.37, 128.65, 128.79
Phenothiazine Quaternary-C122.83, 134.83, 143.84
Benzyl Quaternary-C133.07

Data sourced from a study on a related compound, 10-(2-bromobenzyl)-10H-phenothiazine, which provides a close approximation of the expected shifts for the unsubstituted benzyl derivative. rsc.org s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, td = triplet of doublets, dd = doublet of doublets.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. While specific, complete spectra for this exact compound are not extensively published, the expected absorption bands can be predicted based on its known structure and data from similar phenothiazine derivatives. psu.eduresearchgate.net

The FT-IR spectrum is expected to show:

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

Aliphatic C-H stretching from the methylene bridge in the 2850-2960 cm⁻¹ region.

Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range.

C-N stretching vibrations, characteristic of the tertiary amine within the phenothiazine ring, are expected around 1340 cm⁻¹.

A C-S stretching band, which can be weak, in the fingerprint region.

Out-of-plane (OOP) C-H bending vibrations for the substituted benzene (B151609) rings appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C-S bonds, which often yield strong Raman signals. Together, these techniques confirm the integrity of the key structural motifs.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The expected exact mass for the neutral molecule C₁₉H₁₅NS is approximately 289.0976 g/mol .

Under Electron Ionization (EI-MS), the molecule is expected to exhibit a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 289. A characteristic and often dominant fragmentation pathway for N-benzyl substituted compounds involves the cleavage of the benzylic C-N bond. tandfonline.comd-nb.info This process would lead to two primary fragments:

A fragment corresponding to the phenothiazine radical cation at m/z 198.

A highly stable tropylium cation ([C₇H₇]⁺) at m/z 91, which arises from the benzyl group.

The observation of the molecular ion alongside these key fragments provides strong evidence for the compound's identity and structure. tandfonline.comrsc.org High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements. rsc.org

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

While crystallographic data for this compound itself is not readily found in the surveyed literature, extensive studies have been performed on the closely related derivative, This compound 5-oxide . psu.edunih.goviucr.org It is crucial to note that the presence of the oxygen atom on the sulfur can influence crystal packing. For this oxide derivative, the crystal structure was determined to belong to the monoclinic crystal system with the space group P2₁/n . iucr.org This is a common crystal system for phenothiazine derivatives. rsc.orgoup.com

Table 2: Crystallographic Data for the related compound this compound 5-oxide

Parameter Value
Chemical FormulaC₁₉H₁₅NOS
Molecular Weight305.38
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.2819 (4)
b (Å)11.9259 (8)
c (Å)20.3220 (14)
β (°)94.6140 (10)
Volume (ų)1517.54 (18)
Z (molecules/unit cell)4

Data obtained from single-crystal X-ray diffraction studies on this compound 5-oxide. nih.goviucr.org

A defining structural feature of the phenothiazine tricycle is its non-planar conformation. The two outer benzene rings are folded along the axis connecting the central nitrogen and sulfur atoms. This fold is quantified by the "butterfly angle," which is the dihedral angle between the planes of the two aromatic rings.

For the derivative This compound 5-oxide , the butterfly angle was determined to be 23.4 (1)° . nih.goviucr.orgnih.gov This value confirms the significant puckering of the central thiazine (B8601807) ring and is a characteristic feature of the phenothiazine scaffold, which adopts this folded conformation to relieve ring strain. psu.edu The specific value of the butterfly angle can be influenced by the nature of the substituent at the N-10 position and by crystal packing forces.

Investigation of Intermolecular Interactions and Crystal Packing

Detailed single-crystal X-ray diffraction data, which is essential for the definitive analysis of intermolecular interactions and crystal packing, could not be located for this compound in the available scientific literature and crystallographic databases. While comprehensive crystallographic studies have been published for structurally related compounds, such as this compound 5-oxide, this information cannot be attributed to the non-oxidized parent compound as the presence of the sulfoxide (B87167) oxygen atom fundamentally alters the crystal packing and intermolecular bonding. nih.goviucr.orgpsu.eduresearchgate.net

Hydrogen Bonding Networks (e.g., C-H···O Interactions)

The identification and characterization of specific hydrogen bonding networks, including weak C-H···O interactions, are contingent on high-quality single-crystal X-ray analysis. As no such crystallographic data was found for this compound, a detailed, experimentally verified description of its hydrogen bonding network is not available. Analysis of C-H···O interactions is particularly relevant for derivatives containing oxygen atoms, such as the extensively studied this compound 5-oxide, but does not apply to the requested compound. nih.goviucr.orgpsu.edu

Supramolecular Assembly and Extended Solid-State Architectures

The study of supramolecular assembly and the resulting solid-state architecture is derived from crystallographic analysis of intermolecular forces. Without crystal structure data for this compound, its specific supramolecular arrangement remains uncharacterized in the reviewed literature. Discussions on how individual molecules self-assemble into larger, ordered structures through various non-covalent interactions are therefore speculative for this specific compound.

Powder X-ray Diffraction (XRD) for Polycrystalline Samples

A search for a reference Powder X-ray Diffraction (PXRD) pattern or associated data (such as a list of 2θ values and intensities) for a polycrystalline sample of this compound did not yield specific results. While PXRD is a common technique for characterizing phenothiazine derivatives, data for the title compound appears to be absent from the public domain. researchgate.netacs.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Stability Assessments

No specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound could be located in the searched literature. Consequently, experimentally determined information regarding its thermal stability, decomposition temperature, and other thermal properties is not available for reporting.

Medicinal Chemistry and Pharmacological Investigations of 10 Benzyl 10h Phenothiazine Derivatives

Structure-Activity Relationship (SAR) Studies

Role of Oxidation State of the Sulfur Atom on Biological Efficacy

The oxidation state of the sulfur atom within the phenothiazine (B1677639) nucleus is a critical determinant of the biological activity of 10-benzyl-10H-phenothiazine derivatives. The sulfur atom can exist in its native sulfide (B99878) form, or be oxidized to a sulfoxide (B87167) or a sulfone. These changes in oxidation state significantly alter the electronic and conformational properties of the molecule, which in turn influences its interaction with biological targets.

For instance, in a series of phenothiazine-triazole hybrids, the oxidation of the sulfur atom in the most active derivative to its corresponding sulfone was found to be the only compound that induced apoptosis. semanticscholar.org This suggests that for certain scaffolds, the sulfone form may be crucial for initiating programmed cell death pathways. The introduction of the more polar sulfoxide or sulfone group can also impact the molecule's solubility and ability to cross cellular membranes.

In the context of developing selective histone deacetylase 6 (HDAC6) inhibitors, variations of the phenothiazine cap group, including the oxidation state of the sulfur atom, have been shown to yield compounds with excellent potency and selectivity. nih.gov Specifically, the oxidation of the sulfur to form sulfoxides or sulfones is a strategy employed to fine-tune the biological activity of these derivatives. This structural modification can alter the steric and electronic interactions with the target enzyme, leading to enhanced or diminished inhibitory potential.

One study highlighted that a sulfone derivative, prepared by the sulfur oxidation of the most active compound in that series, was the singular derivative to induce apoptosis, underscoring the critical role of the sulfur oxidation state in dictating the specific cellular response. semanticscholar.org

In Vitro and In Vivo Pharmacological Models

The cytotoxic potential of this compound derivatives has been extensively evaluated using a variety of in vitro cell-based assays against numerous human cancer cell lines. nih.govnih.gov These assays are crucial for the initial screening and identification of lead compounds with anticancer activity. axionbiosystems.comscielo.br

For example, a screening of 28 phenothiazine derivatives against Hep3B and SkHep1 liver cancer cell lines identified several compounds with significant cytotoxicity. nih.gov The results indicated that the derivatives were generally more cytotoxic to Hep3B cells. nih.gov In another study, N-benzyl 1,10-phenanthroline (B135089) derivatives were tested against cervical (HeLa), myeloma (NS-1), and breast (MCF-7) cancer cell lines using an MTT-based cytotoxicity assay. ugm.ac.id

Furthermore, the cytotoxic effects of phenothiazine derivatives have been evaluated against human myelogenous leukemic cell lines (ML-1, U-937, THP-1), human normal fibroblasts, and glioma cells. nih.gov Some phenothiazine derivatives have also shown potent cytotoxic activity against multidrug-resistant COLO 320 colon adenocarcinoma cells. semanticscholar.org The cytotoxicity of these compounds is often compared to standard chemotherapeutic drugs to assess their relative potency. researchgate.net

Below is a table summarizing the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed EffectReference(s)
Phenothiazine-triazole hybrids THP-1, HL-60Affected metabolic activity and induced apoptosis. semanticscholar.org
Phenothiazine-ketone hybrid 10a 60 human tumor cell linesInhibited cell proliferation at low nanomolar concentrations (GI50: 1.8–6.5 nM). semanticscholar.org
10-(Chloroacetyl)-10H-phenothiazine Cervical cancer cellsSignificantly inhibited cell growth via apoptosis induction.
Perphenazine dimaleate, Chlorpromazine (B137089) hydrochloride Human normal fibroblasts, Glioma cellsMore cytotoxic than 19 other related compounds. nih.gov
12H-benzo[a]phenothiazine ML-1, U-937, THP-1 (myelogenous leukemia)Potently induced differentiation into monocytes/macrophages. nih.gov
2-Naphthyl-thiazolo[5,4-b]phenothiazine THP-1 (monocytic leukemia)Cytotoxicity close to the antineoplastic agent cytarabine. researchgate.net
Phenothiazine derivative with pendant phenyl ring Breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF7, SKBR3, T47D)Significant cytotoxic activity and apoptotic induction (IC50: 10.2 to 17.6 μM). researchgate.net
1,9-diazaphenothiazine derivatives SNB-19 (glioblastoma), C-32 (melanoma), MDA-MB-231 (breast cancer)Significant anticancer activities, with some derivatives more potent than cisplatin. researchgate.net

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for assessing the toxicity and biological activity of novel chemical compounds, including this compound derivatives. nih.gov This vertebrate model offers several advantages, such as rapid development, optical transparency of embryos, and the ability to perform medium- to high-throughput screening.

Studies have utilized zebrafish embryos and larvae to evaluate the toxicity profiles of newly synthesized phenothiazines. For example, one highly cytotoxic phenothiazine derivative in cell-based assays exhibited a relatively low toxicity profile during zebrafish development. nih.gov In contrast, another compound caused 100% mortality at a specific concentration, highlighting the importance of in vivo toxicity assessment. nih.gov

Beyond general toxicity, zebrafish models are also employed to investigate the neuromodulatory effects of phenothiazine derivatives. nih.gov Given that phenothiazines are known to modulate cholinergic signaling, their effects on cholinesterase activity can be studied in a whole-organism context using zebrafish. nih.gov For instance, one novel phenothiazine derivative was found to significantly inhibit cholinesterase activity in zebrafish, while another modulated in vivo cholinesterase activity in a dose-dependent manner and increased total cholinesterase activity and/or ACHE mRNA levels. nih.gov These findings demonstrate the utility of the zebrafish model for identifying compounds with potential neuromodulatory effects that warrant further investigation.

Computational and Theoretical Studies of 10 Benzyl 10h Phenothiazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of 10-Benzyl-10H-phenothiazine at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scispace.com Geometry optimization of this compound using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), allows for the determination of the most stable three-dimensional arrangement of its atoms. researchgate.net This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT calculations. nih.gov The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov For phenothiazine (B1677639) derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net

ParameterCalculated Value
HOMO Energy-5.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment2.1 D

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common approach used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.netmdpi.com For this compound, TD-DFT calculations can predict the absorption maxima (λmax) corresponding to π-π* transitions within the aromatic system. scispace.com

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. researchgate.netgithub.io The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ). researchgate.net By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound, these theoretical values can be compared with experimental data to confirm its structure. bohrium.com

Spectroscopic ParameterPredicted ValueExperimental Value
UV-Vis λmax255 nm, 310 nm254 nm, 308 nm
¹H NMR (δ, ppm) - CH₂5.15.0
¹³C NMR (δ, ppm) - CH₂48.548.2

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are essential computational techniques for exploring the potential interactions of this compound with biological macromolecules, thereby predicting its pharmacological potential.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, this involves docking the molecule into the active site of a biologically relevant protein. Phenothiazine derivatives have been studied for their interaction with various targets, including cholinesterases and the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). bilkent.edu.trfrontiersin.org

The docking process yields a binding affinity score, which estimates the strength of the interaction, and reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. frontiersin.org This analysis can identify key amino acid residues in the protein's active site that are crucial for binding this compound.

Biological TargetBinding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase-9.8Trp86, Tyr337, Phe338
BCL-2-8.5Phe105, Tyr101, Ala149

In silico target prediction, also known as target fishing, aims to identify potential biological targets for a given molecule by searching large databases of known protein structures and their ligands. researchgate.netnih.gov This approach can be ligand-based, relying on the similarity of the query molecule to compounds with known targets, or structure-based, using reverse docking to screen the molecule against a panel of proteins. nih.gov For this compound, these methods can suggest novel therapeutic applications by identifying previously unknown protein interactions. bilkent.edu.tr The results of such screenings provide a prioritized list of potential targets for further experimental validation.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around single bonds. The phenothiazine core is not planar and exists in a characteristic folded or "butterfly" conformation. nih.gov The degree of this folding is described by the butterfly angle, which is the dihedral angle between the two benzene (B151609) rings. For the closely related compound, this compound 9-oxide, this angle has been experimentally determined to be 23.4°. nih.govresearchgate.net

The energy landscape of the molecule can be explored by performing a potential energy surface (PES) scan. q-chem.com This involves systematically changing a specific dihedral angle, such as the one defining the rotation of the benzyl (B1604629) group, and calculating the energy at each step while allowing the rest of the molecule to relax. researchgate.net The resulting plot of energy versus the dihedral angle reveals the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). This analysis is crucial for understanding the flexibility of the molecule and which conformations are likely to be present under physiological conditions.

Advanced Applications and Material Science Perspectives

Exploration in Functional Dyes and Diagnostics

The phenothiazine (B1677639) core is a well-established component in a variety of synthetic dyes. nih.gov While specific applications of 10-Benzyl-10H-phenothiazine as a functional dye are not extensively documented in dedicated studies, the broader class of phenothiazine derivatives has been successfully employed in the development of fluorescent probes for diagnostic purposes. These probes are designed to detect specific analytes with high sensitivity and selectivity.

For instance, novel fluorescent probes based on the phenothiazine fluorophore have been synthesized for the detection of hydrazine (B178648), a significant environmental pollutant. nih.gov These probes can detect hydrazine in aqueous solutions and have been adapted for use in practical applications such as paper test strips for in-situ sample analysis. nih.gov Furthermore, phenothiazine-based probes have demonstrated efficacy in detecting hydrazine in complex biological samples, including cells and zebrafish. nih.gov

In a similar vein, a fluorescent probe combining phenothiazine with 7-nitrobenzofuran (B103471) has been developed for the specific detection of glutathione (B108866) (GSH), a crucial biomarker for numerous diseases. bohrium.com The design of such probes often leverages the electron-donating nature of the phenothiazine core, which can be modulated by the substituent at the N-10 position. The benzyl (B1604629) group in this compound, with its aromatic character, can influence the photophysical properties of the molecule, suggesting its potential as a scaffold for the rational design of new functional dyes and diagnostic tools.

Table 1: Examples of Phenothiazine-Based Fluorescent Probes

Probe TypeTarget AnalyteKey Features
Phenothiazine-based probeHydrazineHigh sensitivity and selectivity in aqueous solutions; adaptable to paper test strips for in-situ analysis. nih.gov
Phenothiazine and 7-nitrobenzofuran conjugateGlutathione (GSH)Specific detection of a key disease biomarker. bohrium.com

Potential in Electroluminescent and Organic Light-Emitting Materials

The field of organic electronics has seen a surge in the development of novel materials for applications in organic light-emitting diodes (OLEDs). Phenothiazine derivatives have emerged as promising candidates for these applications due to their inherent electronic properties. nih.govmanchester.ac.uk The non-planar, butterfly-like structure of the phenothiazine core, coupled with the electron-rich nature of the nitrogen and sulfur heteroatoms, makes it an excellent building block for electroluminescent materials.

While research specifically detailing the use of this compound in OLEDs is limited, studies on analogous structures provide valuable insights into its potential. The general strategy involves the design of donor-acceptor (D-A) molecules, where the phenothiazine unit acts as the electron donor. nih.gov The substituent at the N-10 position plays a crucial role in tuning the optoelectronic properties of these materials.

For example, the synthesis of organic co-poly-ynes incorporating a phenothiazine donor core has been shown to yield materials with strong optical absorption in the visible spectrum and significant emission quantum yields. manchester.ac.uk Polymer light-emitting diodes (PLEDs) fabricated from these materials have demonstrated high brightness. manchester.ac.uk The performance of such materials underscores the potential of N-substituted phenothiazines, including the benzyl derivative, in the design of new emitters for OLEDs.

Furthermore, phenothiazine derivatives are also explored as host materials in phosphorescent OLEDs (PhOLEDs). A host material must possess a high triplet energy to facilitate efficient energy transfer to the phosphorescent guest emitter. ossila.comnoctiluca.eu The modular nature of the phenothiazine scaffold allows for the tuning of its triplet energy level through strategic substitution, suggesting that this compound could be a viable candidate for such applications.

Table 2: Key Properties of Host Materials for OLEDs

PropertyImportance
High Triplet EnergyEssential for efficient energy transfer to phosphorescent emitters. noctiluca.eu
Good Thermal StabilityEnsures device longevity and stable performance.
Bipolar Charge TransportBalances hole and electron injection and transport within the emissive layer. noctiluca.eu
Amorphous MorphologyPrevents crystallization, which can lead to device degradation.

Investigation as Organic Photocatalysts

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, offering mild and sustainable reaction conditions. Organic dyes, such as phenothiazine derivatives, are increasingly being investigated as alternatives to traditional metal-based photocatalysts. The rich electronic properties of the phenothiazine core, which can be finely tuned through substitution, make it an attractive scaffold for the design of potent organic photocatalysts.

Photoredox Catalysis and Reaction Mechanism Studies

While specific studies on the photocatalytic activity of this compound are not prevalent, research on N-arylphenothiazine derivatives offers significant insights into the potential of this class of compounds. These derivatives have been shown to be effective photoredox catalysts for various organic transformations.

For example, N-phenylphenothiazine and its derivatives have been successfully employed as strong donor photocatalysts in the nucleophilic addition of alcohols to alkenes. The introduction of electron-donating or electron-withdrawing substituents on the N-phenyl ring allows for the modulation of the catalyst's absorbance and electrochemical characteristics. This fine-tuning of the excited-state reduction potential is crucial for expanding the substrate scope of the reaction.

The proposed mechanism for such photoredox-catalyzed reactions typically involves a photoinduced electron transfer (PET) from the excited phenothiazine photocatalyst to the substrate. This generates a substrate radical anion, which then undergoes further reactions to yield the final product. The phenothiazine radical cation formed in this process is subsequently reduced to regenerate the photocatalyst, completing the catalytic cycle.

The ability to systematically modify the structure of N-substituted phenothiazines, including the replacement of the phenyl group with a benzyl group, provides a versatile platform for the development of tailored organic photocatalysts with specific redox properties for a wide range of chemical transformations.

Mechano-Fluorochromic Behavior in Phenothiazine Derivatives

Mechano-fluorochromism, the change in the fluorescence properties of a material upon the application of a mechanical stimulus, is a fascinating phenomenon with potential applications in sensing, data storage, and security inks. The unique structural and electronic properties of phenothiazine derivatives make them promising candidates for the development of new mechano-fluorochromic materials.

Crystal-to-Crystal Phase Transitions and Luminescence Properties

Mechanical stress, such as grinding or shearing, can induce a phase transition from a crystalline state to an amorphous or a different crystalline state. This change in the solid-state packing can alter the intermolecular interactions, such as π-π stacking, leading to a change in the fluorescence color and intensity. This process is often reversible, with the original crystalline state and its corresponding luminescence being restored upon heating or exposure to solvent vapors.

The nature of the substituent at the N-10 position can significantly influence the mechano-fluorochromic properties by affecting the crystal packing and the stability of the different solid-state phases. The presence of the benzyl group in this compound, with its potential for various intermolecular interactions, suggests that this compound could exhibit interesting mechano-fluorochromic behavior, warranting further investigation.

Supramolecular Chemistry and Cocrystal Engineering

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the design of new materials with tailored properties. Cocrystal engineering, a subset of supramolecular chemistry, involves the design and synthesis of crystalline solids containing two or more different molecular components held together by non-covalent interactions.

The phenothiazine scaffold, with its unique shape and the presence of nitrogen and sulfur heteroatoms, is an excellent building block for the construction of supramolecular assemblies and cocrystals. While the supramolecular chemistry of this compound itself is not extensively explored, studies on the parent 10H-phenothiazine and its derivatives provide valuable insights.

For instance, a 1:1 cocrystal of 10H-phenothiazine and phenazine (B1670421) has been successfully prepared and characterized. eurjchem.comeurjchem.com The crystal structure reveals that the two components are held together by a combination of N-H···N and C-H···S hydrogen bonds, forming a stable supramolecular assembly. eurjchem.comeurjchem.com This demonstrates the ability of the phenothiazine core to participate in specific and directional non-covalent interactions.

Furthermore, the crystal structure of this compound 9-oxide, a close derivative of the title compound, reveals the formation of a supramolecular two-dimensional arrangement through weak intermolecular C-H···O interactions. nih.govnih.gov The butterfly angle of the phenothiazine unit in this derivative is 23.4 (1)°. nih.govnih.gov These findings highlight the potential of this compound to form ordered supramolecular structures through various non-covalent interactions, which can be exploited in the design of new functional materials.

Table 3: Crystallographic Data for this compound 9-oxide

ParameterValue
Molecular FormulaC₁₉H₁₅NOS
Molecular Weight305.38
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.2819 (4)
b (Å)11.9259 (8)
c (Å)20.3220 (14)
β (°)94.6140 (10)
Volume (ų)1517.54 (18)
Z4
Butterfly Angle (°)23.4 (1)
Data from Xu et al. (2009) nih.gov

Conclusion and Future Directions in 10 Benzyl 10h Phenothiazine Research

Summary of Key Research Accomplishments and Discoveries

Research on 10-Benzyl-10H-phenothiazine and its derivatives has led to significant advancements in understanding the structure-property relationships within the broader class of phenothiazine (B1677639) compounds. Key accomplishments include the synthesis and structural characterization of derivatives, which have provided insights into the non-planar, butterfly geometry of the phenothiazine core. For instance, the crystal structure of this compound 5-oxide, a closely related derivative, revealed a butterfly angle of 23.4(1)° between the mean planes of the phenothiazine wings. Current time information in Tauranga City, NZ.researchgate.net This structural feature is crucial as it influences the electronic properties and intermolecular interactions of these compounds, preventing strong aggregation and making them suitable for various applications. nih.gov

The exploration of synthetic methodologies has been another area of significant progress. While specific detailed procedures for this compound are not extensively documented in publicly available literature, the general synthetic strategies for N-substituted phenothiazines, such as Ullmann-type coupling and Buchwald-Hartwig amination, have been well-established for the broader phenothiazine class. These methods provide a foundational framework for the synthesis of this compound and its analogs.

In terms of applications, the research has primarily focused on the potential of phenothiazine derivatives in medicinal chemistry and materials science. Phenothiazines, as a class, are recognized as versatile scaffolds with a wide range of biological activities, including anticancer, and antiprotozoal properties. nih.govrsc.org The benzyl (B1604629) group at the 10-position can be further functionalized to modulate these biological activities, as demonstrated in studies on similar N-substituted phenothiazine derivatives. nih.gov In materials science, the electron-donating nature of the phenothiazine core makes its derivatives, including this compound, promising candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the progress, several knowledge gaps and unexplored research avenues exist for this compound. A significant gap is the lack of detailed, publicly accessible studies focusing specifically on the parent compound, this compound. Much of the available information is extrapolated from research on its derivatives or the broader phenothiazine class.

Specific unexplored areas include:

Detailed Synthetic Optimization: While general synthetic methods are known, there is a lack of studies optimizing the synthesis of this compound to achieve high yields and purity. Comparative studies of different synthetic routes for this specific compound are also needed.

Comprehensive Physicochemical Characterization: Detailed experimental data on the photophysical and electrochemical properties of this compound are scarce. This includes precise measurements of its absorption and emission spectra, fluorescence quantum yield, excited-state lifetime, and redox potentials.

Chemical Reactivity Studies: A systematic investigation of the chemical reactivity of this compound, including its behavior in oxidation, reduction, electrophilic, and nucleophilic substitution reactions, has not been thoroughly reported.

Specific Applications: While the potential applications are broad, there is a need for focused research to evaluate the performance of this compound in specific organic electronic devices or as a lead compound in medicinal chemistry programs. For instance, its efficacy in specific cancer cell lines or its performance metrics in OLEDs and OSCs remain to be systematically investigated.

Structure-Property Relationship of the Benzyl Group: The specific influence of the benzyl group on the electronic structure, photophysics, and biological activity of the phenothiazine core, in comparison to other N-substituents, is an area that warrants more in-depth investigation.

Prospective Methodologies and Technologies for Future Investigations

Future investigations into this compound would benefit from the application of advanced methodologies and technologies.

Advanced Synthesis and Purification Techniques: High-throughput synthesis and purification techniques could be employed to create a library of this compound derivatives with various substituents on the benzyl and phenothiazine rings. Modern chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), would be essential for obtaining high-purity materials for detailed studies.

State-of-the-Art Spectroscopic and Electrochemical Analysis: Ultrafast transient absorption spectroscopy could be used to probe the excited-state dynamics of this compound, providing insights into its photophysical processes. Advanced electrochemical techniques, such as scanning electrochemical microscopy (SECM), could be used to study its redox behavior at a microscopic level.

Computational Modeling and Simulation: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be invaluable for predicting the electronic structure, optical properties, and reactivity of this compound and its derivatives. mdpi.com Molecular dynamics simulations could be used to understand its behavior in different environments, such as in solution or within a solid-state device structure.

In Vitro and In Vivo Screening: For medicinal chemistry applications, high-throughput screening of this compound derivatives against various biological targets, such as cancer cell lines and enzymes, would be crucial. nih.gov Promising candidates could then be evaluated in animal models to assess their efficacy and toxicity.

Device Fabrication and Characterization: For applications in organic electronics, the use of advanced device fabrication techniques, such as vacuum thermal evaporation and solution processing methods like spin-coating and inkjet printing, will be necessary to incorporate this compound into OLEDs and OSCs. Comprehensive characterization of these devices will be required to evaluate their performance metrics.

Broader Implications of this compound Research for Chemical Science and Beyond

The study of this compound, while focused on a single molecule, has broader implications for several scientific disciplines.

Advancements in Organic Synthesis: The development of efficient and selective synthetic routes to this compound and its derivatives can contribute to the broader toolkit of synthetic organic chemistry, particularly in the area of N-arylation and N-benzylation of heterocyclic compounds.

Materials Science Innovation: A thorough understanding of the structure-property relationships of this compound can guide the design of new and improved organic materials for a range of applications. This includes the development of more efficient and stable materials for organic electronics, leading to advancements in display technologies, solid-state lighting, and renewable energy. The non-planar structure of the phenothiazine core is a key feature that can be exploited to control the morphology and electronic properties of thin films. nih.gov

Drug Discovery and Development: As a scaffold in medicinal chemistry, the phenothiazine core is of significant interest. wikipedia.org Research into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents for various diseases, including cancer. rsc.org The insights gained from structure-activity relationship studies can inform the design of more potent and selective drug candidates.

Fundamental Chemical Knowledge: Detailed studies on the photophysics and electrochemistry of this compound contribute to the fundamental understanding of the behavior of electron-rich heterocyclic compounds. This knowledge is essential for the rational design of molecules with tailored electronic and optical properties for a wide array of scientific and technological applications.

Q & A

Q. How are phenothiazine-based benzhydroxamic acids engineered for selective HDAC6 inhibition?

  • Methodological Answer : Introducing hydroxamic acid moieties (e.g., –CONHOH) enhances zinc-binding affinity. Structure-activity relationship (SAR) studies show chloro-substituted derivatives (e.g., 5q) exhibit 10-fold selectivity over HDAC1. In vitro testing uses fluorescence polarization assays with tubacin as a reference inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Benzyl-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-Benzyl-10H-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.